1,3,5-Tris(4-methoxyphenyl)benzene CAS number 7509-20-8
1,3,5-Tris(4-methoxyphenyl)benzene CAS number 7509-20-8
An In-Depth Technical Guide to 1,3,5-Tris(4-methoxyphenyl)benzene (CAS: 7509-20-8)
Introduction: Unveiling a C₃-Symmetric Scaffold
1,3,5-Tris(4-methoxyphenyl)benzene, identified by CAS number 7509-20-8, is a highly symmetrical aromatic compound built upon a central benzene ring substituted with three 4-methoxyphenyl (anisyl) groups at the 1, 3, and 5 positions. This unique, propeller-like structure imparts a notable rigidity and a defined three-dimensional architecture. While not a therapeutic agent in itself, its significance lies in its role as a foundational building block—a core scaffold—for the synthesis of more complex molecules with applications spanning materials science and medicinal chemistry. The electron-donating nature of the methoxy groups significantly influences the electronic properties of the system, making it an attractive precursor for functional materials.[1] Furthermore, its derivatives have demonstrated potential in drug development, particularly as frameworks for molecules designed to interact with biological targets like DNA.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications to empower researchers in leveraging its unique chemical attributes.
Core Physicochemical & Structural Properties
A precise understanding of a compound's physical and chemical properties is the bedrock of its application. 1,3,5-Tris(4-methoxyphenyl)benzene is typically a white solid, and its key identifiers and properties are summarized below.[5][6]
| Property | Value | Source |
| CAS Number | 7509-20-8 | [5][7][8][9] |
| Molecular Formula | C₂₇H₂₄O₃ | [7][9] |
| Molecular Weight | 396.5 g/mol | [7] |
| IUPAC Name | 1,3,5-tris(4-methoxyphenyl)benzene | [7] |
| Melting Point | 143-146 °C | [5] |
| Appearance | White Solid | [6] |
| Synonyms | TMTPPB, 4,4''-Dimethoxy-5'-(4-methoxyphenyl)-1,1':3',1''-terphenyl | [7] |
graph "Chemical_Structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Central benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="-0.65,0!"]; C6 [pos="0.65,0!"];
// Phenyl rings// Top P1_C1 [pos="0,2.5!"]; P1_C2 [pos="-0.87,3!"]; P1_C3 [pos="0.87,3!"]; P1_C4 [pos="-0.87,4!"]; P1_C5 [pos="0.87,4!"]; P1_C6 [pos="0,4.5!"]; P1_O [pos="0,5.5!"]; P1_CH3 [pos="0,6.5!"];
// Bottom-left P2_C1 [pos="-2.5,-1.25!"]; P2_C2 [pos="-3.25,-0.38!"]; P2_C3 [pos="-3.25,-2.12!"]; P2_C4 [pos="-4.5,-0.38!"]; P2_C5 [pos="-4.5,-2.12!"]; P2_C6 [pos="-5.25,-1.25!"]; P2_O [pos="-6.5,-1.25!"]; P2_CH3 [pos="-7.5,-1.25!"];
// Bottom-right P3_C1 [pos="2.5,-1.25!"]; P3_C2 [pos="3.25,-2.12!"]; P3_C3 [pos="3.25,-0.38!"]; P3_C4 [pos="4.5,-2.12!"]; P3_C5 [pos="4.5,-0.38!"]; P3_C6 [pos="5.25,-1.25!"]; P3_O [pos="6.5,-1.25!"]; P3_CH3 [pos="7.5,-1.25!"];
// Labels C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; P1_C1 [label=""]; P1_C2 [label=""]; P1_C3 [label=""]; P1_C4 [label=""]; P1_C5 [label=""]; P1_C6 [label=""]; P1_O [label="O"]; P1_CH3 [label="CH₃"]; P2_C1 [label=""]; P2_C2 [label=""]; P2_C3 [label=""]; P2_C4 [label=""]; P2_C5 [label=""]; P2_C6 [label=""]; P2_O [label="O"]; P2_CH3 [label="CH₃"]; P3_C1 [label=""]; P3_C2 [label=""]; P3_C3 [label=""]; P3_C4 [label=""]; P3_C5 [label=""]; P3_C6 [label=""]; P3_O [label="O"]; P3_CH3 [label="CH₃"];
// Bonds C1 -- C5 -- C2 -- C4 -- C3 -- C6 -- C1; C1 -- P1_C1; C2 -- P2_C1; C3 -- P3_C1;
// Phenyl ring 1 P1_C1 -- P1_C2 -- P1_C4 -- P1_C6 -- P1_C5 -- P1_C3 -- P1_C1; P1_C6 -- P1_O -- P1_CH3;
// Phenyl ring 2 P2_C1 -- P2_C2 -- P2_C4 -- P2_C6 -- P2_C5 -- P2_C3 -- P2_C1; P2_C6 -- P2_O -- P2_CH3;
// Phenyl ring 3 P3_C1 -- P3_C2 -- P3_C4 -- P3_C6 -- P3_C5 -- P3_C3 -- P3_C1; P3_C6 -- P3_O -- P3_CH3; }
Caption: Chemical structure of 1,3,5-Tris(4-methoxyphenyl)benzene.
Synthesis and Structural Elucidation
The synthesis of triarylbenzenes can be approached through several methodologies. For 1,3,5-Tris(4-methoxyphenyl)benzene, the most direct route is the acid-catalyzed self-condensation (trimerization) of 4-methoxyacetophenone.[10][11] This method is effective due to the electron-rich nature of the starting material. A more modern and versatile, albeit multi-step, approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of C-C bond formation in pharmaceutical and materials synthesis.[12][13]
Synthetic Pathway: Acid-Catalyzed Trimerization
Caption: Reaction scheme for acid-catalyzed trimerization.
Characterization and Spectroscopic Data
Confirmation of the molecular structure and purity is achieved through standard analytical techniques. The high degree of symmetry in the molecule leads to a simplified yet characteristic spectroscopic signature.
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ = 3.81 (s, 9H), 6.94–7.41 (m, 12H), 7.79 (s, 3H) | The singlet at 3.81 ppm corresponds to the nine equivalent protons of the three methoxy groups. The multiplet represents the twelve aromatic protons on the outer phenyl rings, and the singlet at 7.79 ppm is characteristic of the three equivalent protons on the central benzene ring.[6] |
| ¹³C NMR | δ = 55.4, 114.3, 123.8, 128.3, 133.9, 141.8, 159.3 | Each peak represents a unique carbon environment. The peak at 55.4 ppm is the methoxy carbon. The remaining peaks in the aromatic region (114-160 ppm) correspond to the distinct carbons of the central and peripheral rings.[6] |
| IR (KBr) | ν_max = 2953, 1598, 1263, 802 cm⁻¹ | The peak at 2953 cm⁻¹ indicates C-H stretching of the methyl groups. The peak at 1598 cm⁻¹ corresponds to aromatic C=C stretching. The strong peak at 1263 cm⁻¹ is characteristic of the aryl-O-CH₃ ether linkage stretch, and the peak at 802 cm⁻¹ suggests para-disubstitution on the phenyl rings.[6] |
Applications in Research and Development
The utility of 1,3,5-Tris(4-methoxyphenyl)benzene stems from its rigid, C₃-symmetric core and the chemical reactivity of its methoxy groups.
Precursor for Functional Materials
This molecule serves as a key intermediate in the synthesis of advanced materials. The methoxy groups can be demethylated to yield 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB), a trifunctional phenol.[10][11] THPB is a valuable crosslinking agent for epoxy resins and a monomer for creating highly stable polymers and polycarbonates.[11] Furthermore, analogs of this core structure, such as the carboxylated version (1,3,5-Tris(4-carboxyphenyl)benzene or H₃BTB), are extensively used as organic linkers to construct Metal-Organic Frameworks (MOFs).[14][15] These MOFs exhibit exceptionally high surface areas and are researched for applications in gas storage and separation.[14]
Scaffold in Medicinal Chemistry
In drug development, rigid scaffolds are often sought to orient functional groups in a precise spatial arrangement to maximize interaction with a biological target. The triarylbenzene core provides such a platform. Research into its analog, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), has revealed promising anticancer potential.[2][4] Studies have shown that H₃BTB can bind to the minor groove of DNA, suggesting that the triphenylbenzene scaffold can be a viable starting point for designing new chemotherapeutic agents that target nucleic acids.[2][3][4] The methoxy-substituted title compound is a critical precursor, as the methoxy group can be a site for further functionalization or can serve as a bioisosteric replacement for other functional groups to fine-tune a molecule's pharmacokinetic properties.[16]
Detailed Experimental Protocols
The following protocols provide detailed, actionable methodologies for the synthesis of the title compound.
Protocol 1: Acid-Catalyzed Trimerization of 4-Methoxyacetophenone
This protocol is based on the established chemical principle of acid-catalyzed self-condensation of acetophenones.[10][11]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyacetophenone (1.0 eq) in a suitable high-boiling inert solvent like toluene or chlorobenzene.
-
Catalyst Addition: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid, to the solution. Causality: The acid protonates the carbonyl oxygen of the acetophenone, activating it for nucleophilic attack by another acetophenone molecule, initiating the condensation cascade.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol or ethyl acetate/hexane to yield the pure white solid.
-
Validation: Confirm the identity and purity of the final product using NMR, IR, and melting point analysis as detailed in the characterization section.
Protocol 2: Conceptual Workflow for Suzuki-Miyaura Cross-Coupling
This protocol outlines a modern, versatile approach for synthesizing triarylbenzenes. It is a conceptual workflow based on well-established Suzuki-Miyaura coupling principles.[17][18][19]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), 4-methoxyphenylboronic acid (3.3 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (6.0-9.0 eq). Causality: An inert atmosphere is critical to prevent the degradation of the palladium catalyst. The base is essential for the transmetalation step, activating the boronic acid.
-
Catalyst System: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution.
-
Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up & Purification: Follow steps 4-7 from Protocol 1 (cooling, quenching, extraction, and purification via recrystallization or column chromatography) to isolate and validate the final product.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
1,3,5-Tris(4-methoxyphenyl)benzene (CAS 7509-20-8) is more than a simple aromatic molecule; it is a versatile and powerful scaffold with a well-defined three-dimensional structure. Its straightforward synthesis and the reactivity of its methoxy groups make it an invaluable precursor for creating complex architectures in materials science, such as high-performance polymers and porous MOFs. For drug development professionals, its rigid core serves as an excellent starting point for designing molecules with precise vectoral properties, as demonstrated by the biological activity of its analogs. Future research will likely focus on expanding the library of functional derivatives built upon this core, exploring novel catalytic systems for its synthesis, and further investigating the potential of its downstream products in therapeutic and advanced material applications.
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